molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Cat. No. B1592220
CAS RN: 871792-60-8
M. Wt: 121.14 g/mol
InChI Key: GSIQLKOFXMCKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Synthesis Analysis

Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .


Molecular Structure Analysis

The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Future Directions

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQLKOFXMCKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599641
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

CAS RN

871792-60-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 5
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 6
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.